REACTION_CXSMILES
|
C([Mg]Br)C.[CH:5]#[C:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[I:15]I.C(O)(=O)C>CCOCC>[I:15][C:5]#[C:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
250 (± 50) mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 500 ml 3-neck round bottom flask is transferred
|
Type
|
ADDITION
|
Details
|
are added dropwise into the reaction mixture over a period of 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
Thereafter the mixture is warmed to 35°-38° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for an additional hour
|
Type
|
ADDITION
|
Details
|
, 0.315 mole, is slowly added through a solid addition funnel over a period of about 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction is maintained at 30° C. for approximately 2.5 additional hours
|
Type
|
TEMPERATURE
|
Details
|
increase during the reaction
|
Type
|
EXTRACTION
|
Details
|
The organic phase is extracted with ether
|
Type
|
WASH
|
Details
|
washed several times with 10 percent Na2S2O3 solution
|
Type
|
CUSTOM
|
Details
|
to remove the unreacted iodine
|
Type
|
WASH
|
Details
|
Washing
|
Type
|
WASH
|
Details
|
is washed several times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent is removed by means of a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the oily crude product is purified by column chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |